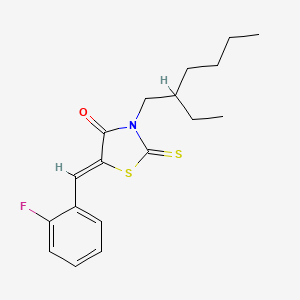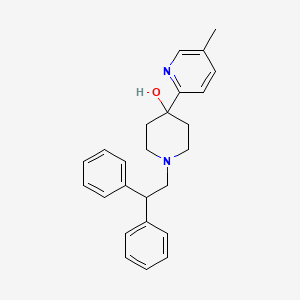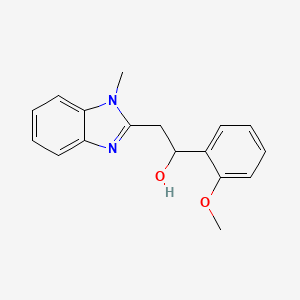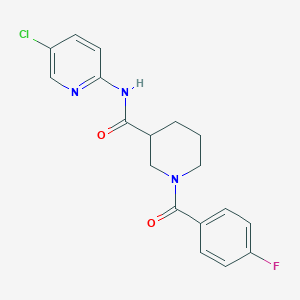
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathway of cytokines, which are involved in various physiological processes, including immune response, inflammation, and hematopoiesis. The inhibition of TYK2 has been proposed as a potential therapeutic strategy for the treatment of autoimmune diseases and certain types of cancer.
作用机制
TYK2 is a non-receptor tyrosine kinase that is activated by cytokine receptors, such as interferon (IFN) receptors and interleukin (IL) receptors. Upon activation, TYK2 phosphorylates downstream signaling molecules, such as STATs (signal transducers and activators of transcription), which translocate to the nucleus and regulate gene expression. N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide inhibits TYK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in vitro and in vivo. In preclinical models, this compound reduces the production of pro-inflammatory cytokines, such as IFN-γ, IL-12, and IL-23, and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the infiltration of immune cells into inflamed tissues and improves tissue damage. In clinical trials, this compound has been shown to be well-tolerated and to have a favorable safety profile.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various physiological and pathological processes. The availability of this compound also allows for the validation of TYK2 as a potential therapeutic target for autoimmune diseases and cancer. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
The development of TYK2 inhibitors, such as N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, has opened up new avenues for the treatment of autoimmune diseases and cancer. Future research directions include the optimization of TYK2 inhibitors for improved pharmacokinetic properties and selectivity, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Furthermore, the role of TYK2 in other physiological processes, such as hematopoiesis and metabolism, warrants further investigation.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide was first reported by Bristol-Myers Squibb in 2018. The route involves the coupling of 5-chloro-2-pyridinylamine with 4-fluorobenzoyl chloride, followed by cyclization with piperidine-3-carboxylic acid. The final product was obtained in good yield and high purity.
科学研究应用
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied in preclinical models and clinical trials. In vitro studies have shown that this compound selectively inhibits TYK2 activity and downstream signaling pathways, without affecting other JAK family members. In vivo studies have demonstrated the efficacy of this compound in various animal models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials of this compound are currently underway for the treatment of psoriasis, lupus, and Crohn's disease.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-5-8-16(21-10-14)22-17(24)13-2-1-9-23(11-13)18(25)12-3-6-15(20)7-4-12/h3-8,10,13H,1-2,9,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLXSNOTTVHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(cyclopropylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5426030.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426043.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
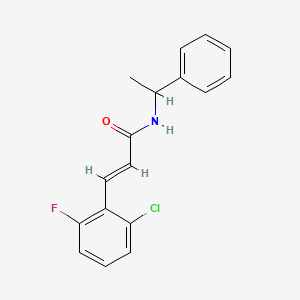
![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5426074.png)
![N-cyclopentyl-2-methyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5426082.png)
![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)
![4-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426107.png)
